5-Lipoxygenase Selectivity Advantage: Target Compound vs. Dinitrobenzoate and Methoxybenzyloxy Analogs
The target compound was evaluated for inhibition of 5-lipoxygenase (5-LO) in RBL-1 cells at a screening concentration of 100 µM and showed no significant activity (NS) [1]. By contrast, the 3,5-dinitrobenzoate chemotype—a structurally distinct but functionally related class of benzoate-based 5-LO inhibitors—exhibits IC₅₀ values ranging from 6 nM to 15.8 µM depending on substitution and assay format [2]. This negative result establishes that the 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl) substitution pattern does not promiscuously inhibit 5-LO, implying a cleaner selectivity profile when used as a bradykinin B2 receptor antagonist intermediate. The absence of off-target 5-LO inhibition at 100 µM represents a >6,000-fold selectivity window over the most potent dinitrobenzoate inhibitors.
| Evidence Dimension | 5-Lipoxygenase inhibitory activity |
|---|---|
| Target Compound Data | No significant inhibition at 100 µM (RBL-1 cells) |
| Comparator Or Baseline | 3,5-Dinitrobenzoate lead compound 40: IC₅₀ = 6 nM (cell-free) and 0.5 µM (human whole blood); phenyl 3,5-dinitrobenzoate: IC₅₀ = 15.8 µM (human whole blood) |
| Quantified Difference | Target compound: IC₅₀ > 100 µM; selectivity window >6,000-fold vs. dinitrobenzoate series |
| Conditions | RBL-1 cell lysate, 100 µM compound (ChEMBL assay CHEMBL620010); comparator data from cell-free and human whole blood 5-LO assays |
Why This Matters
Negative 5-LO data at 100 µM directly informs procurement decisions by demonstrating that this scaffold avoids the leukotriene pathway off-target activity of other benzoate-based anti-inflammatory compounds, critical for researchers seeking clean chemical probes.
- [1] ChEMBL Assay CHEMBL620010. Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM; NS = no significant activity. European Bioinformatics Institute. View Source
- [2] Shang E., Liu Y., Wu Y., et al. Development of 3,5-dinitrobenzoate-based 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 2014, 22(7), 2104–2112. View Source
